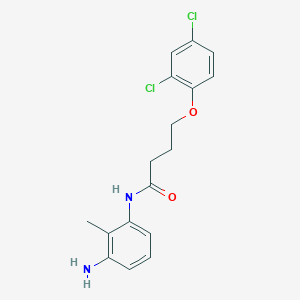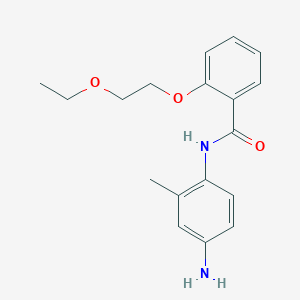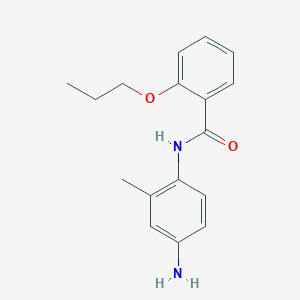
N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide (also known as 5-AFB) is a novel chemical compound that is currently being studied for its potential use in various scientific research applications. 5-AFB is a member of the benzamide family of compounds and is composed of two benzene rings and an amide group. It has been found to possess a wide range of biological activities, including anti-fungal, anti-bacterial, and anti-inflammatory effects. 5-AFB has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s, and Parkinson’s.
Scientific Research Applications
Novel Crystalline Form of 3,5-dibromo-N-[(2S)- 2-(-4-fluorophenyl)-4- (3-morpholin-4-ylaztidin-1-yl)butyl]-N-methylbenzamide :
- This paper discusses a compound with similar structural components, specifically the fluorophenyl group, which is used for treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Reductive Chemistry of the Novel Hypoxia-Selective Cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide :
- This study explores the reductive chemistry of a novel bioreductive drug, offering insights into the potential for similar research applications for N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide in areas like cytotoxicity and hypoxia-selectivity (Palmer et al., 1995).
The Synthesis and Characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and Differentiation from its 5,3-regioisomer :
- This paper highlights the synthesis and analytical characterization of a compound with a fluorophenyl component, similar to N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide, and discusses its potential applications in pharmacological research (McLaughlin et al., 2016).
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-11-13(19)6-9-15(16)18/h4-9,11H,2-3,10,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGPPNAPXFXSJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385052.png)



![3-[(2-Thienylmethyl)amino]propanamide](/img/structure/B1385058.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385061.png)



